molecular formula C11H15N3O B2991186 4-Cyclopropyl-6-(pyrrolidin-3-yloxy)pyrimidine CAS No. 2155538-48-8

4-Cyclopropyl-6-(pyrrolidin-3-yloxy)pyrimidine

Cat. No.: B2991186
CAS No.: 2155538-48-8
M. Wt: 205.261
InChI Key: DLFPSFGKNRSYPY-UHFFFAOYSA-N
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Description

4-Cyclopropyl-6-(pyrrolidin-3-yloxy)pyrimidine (CAS: 2155538-48-8) is a pyrimidine derivative featuring a cyclopropyl group at the 4-position and a pyrrolidin-3-yloxy substituent at the 6-position. Pyrimidines are heterocyclic aromatic compounds with two nitrogen atoms at positions 1 and 3, making them key scaffolds in medicinal chemistry due to their structural versatility and ability to interact with biological targets.

Properties

IUPAC Name

4-cyclopropyl-6-pyrrolidin-3-yloxypyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O/c1-2-8(1)10-5-11(14-7-13-10)15-9-3-4-12-6-9/h5,7-9,12H,1-4,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLFPSFGKNRSYPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NC=N2)OC3CCNC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopropyl-6-(pyrrolidin-3-yloxy)pyrimidine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions .

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropyl-6-(pyrrolidin-3-yloxy)pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Mechanism of Action

The mechanism of action of 4-Cyclopropyl-6-(pyrrolidin-3-yloxy)pyrimidine involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. For example, it may act as an inhibitor of certain kinases or proteases, disrupting cellular signaling pathways .

Comparison with Similar Compounds

Pyrrolidin-3-yloxy vs. Piperidin-4-ylmethoxy (BK80466)

  • Pyrrolidin-3-yloxy : The smaller pyrrolidine ring (5-membered) offers conformational flexibility and hydrogen-bonding via its secondary amine. This may improve solubility compared to bulkier substituents.
  • Piperidin-4-ylmethoxy (BK80466): The 6-membered piperidine ring, coupled with a fluoropyridine carbonyl group, introduces steric bulk and an amide linkage.

Pyrrolidin-3-yloxy vs. Trifluoromethyl

  • Trifluoromethyl () : The CF3 group is strongly electron-withdrawing, which may stabilize the pyrimidine ring against oxidation. However, it reduces solubility and introduces metabolic resistance due to fluorine’s inertness. The hydrazine group at position 2 could enable chelation or Schiff base formation, useful in metal-binding therapies .

Pyrrolidin-3-yloxy vs. Chloro/Hydroxyl (6-Chloro-4-hydroxypyrimidine)

  • Chloro/Hydroxyl : The chloro group is electrophilic, making the compound reactive in nucleophilic substitution reactions. The hydroxyl group increases polarity, enhancing aqueous solubility but reducing membrane permeability. These properties make it suitable as a synthetic intermediate rather than a drug candidate .

Physicochemical and Pharmacokinetic Insights

  • Lipophilicity : Fluorinated analogs (e.g., BK80466, trifluoromethyl derivatives) exhibit higher logP values, favoring membrane permeability but risking solubility issues. The pyrrolidin-3-yloxy group balances moderate lipophilicity with hydrogen-bonding capacity.
  • Metabolic Stability : Cyclopropyl groups resist oxidative metabolism, while pyrrolidine rings may undergo N-oxidation. Fluorinated substituents (e.g., CF3) further enhance stability .

Research and Development Trends

  • Target Compound: Limited public data suggest exploration in kinase inhibition due to pyrimidine’s affinity for ATP-binding pockets. The pyrrolidine oxygen may mimic water-mediated hydrogen bonds in active sites.

Biological Activity

4-Cyclopropyl-6-(pyrrolidin-3-yloxy)pyrimidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, structure-activity relationships (SAR), and relevant case studies that highlight its therapeutic potential.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, particularly enzymes and receptors involved in various disease processes. It may function as an inhibitor of certain kinases or proteases, thereby disrupting cellular signaling pathways that are crucial for disease progression.

Structure-Activity Relationship (SAR)

Understanding the SAR is essential for optimizing the biological activity of pyrimidine derivatives. The following table summarizes key findings regarding the SAR of compounds related to this compound:

Compound Substituents Biological Activity IC50 (nM)
Compound 1Cyclopropylmethylamide, (S)-3-phenylpiperidineNAPE-PLD inhibitor72
Compound 2Various R3 substituentsPotent NAPE-PLD inhibitorNot specified
Compound 3Pyrrolidine derivativesAnti-inflammatory activityVaries

The combination of cyclopropylmethylamide with (S)-3-hydroxypyrrolidine resulted in a significant increase in potency, indicating that specific substitutions can enhance the compound's efficacy .

Case Studies and Research Findings

  • NAPE-PLD Inhibition : A study highlighted the effectiveness of a related pyrimidine derivative as a potent and selective NAPE-PLD inhibitor, which plays a critical role in the biosynthesis of bioactive lipid mediators. The compound demonstrated a notable reduction in N-acylethanolamines in vivo, suggesting potential applications in modulating emotional behavior .
  • Anti-inflammatory Activity : Research has shown that pyrimidine derivatives, including those similar to this compound, exhibit anti-inflammatory properties by inhibiting COX enzymes. For instance, some compounds reported IC50 values comparable to established anti-inflammatory drugs like celecoxib, indicating their potential as therapeutic agents .
  • Kinase Inhibition : The compound has been studied for its ability to inhibit FLT3 kinase, a target in certain cancers. Inhibition assays revealed that derivatives with specific structural features exhibited potent activity against FLT3, with IC50 values indicating strong selectivity over other kinases .

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